molecular formula C4H8F3NS B12357419 2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine

2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine

Cat. No.: B12357419
M. Wt: 159.18 g/mol
InChI Key: FEIDZWODBDNLIX-UHFFFAOYSA-N
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Description

2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine is a fluorinated thioether amine characterized by a sulfanyl (S–) bridge linking a trifluoroethyl group to an ethanamine backbone. The trifluoroethyl group imparts strong electron-withdrawing properties, which can influence reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C4H8F3NS

Molecular Weight

159.18 g/mol

IUPAC Name

2-(2,2,2-trifluoroethylsulfanyl)ethanamine

InChI

InChI=1S/C4H8F3NS/c5-4(6,7)3-9-2-1-8/h1-3,8H2

InChI Key

FEIDZWODBDNLIX-UHFFFAOYSA-N

Canonical SMILES

C(CSCC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes for 2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine

Two-Step Synthesis via Trifluoroethylamine Intermediate

The most widely adopted method involves synthesizing 2,2,2-trifluoroethylamine as a precursor, followed by its reaction with a thiolated ethanamine derivative.

High-Yield Trifluoroethylamine Production Using Pipeline Reactors

A patented pipeline reactor system achieves 95.6–97% yield of 2,2,2-trifluoroethylamine in 20–30 minutes, surpassing traditional batch reactors (86.8% yield over 24 hours). Key parameters include:

Parameter Pipeline Reactor Method Traditional Batch Reactor
Reaction Time 20–30 min 24 hours
Temperature 150–200°C Not specified
Pressure 2–4 MPa Ambient
Solvent Glycerin (1–3:1 v/v) Aqueous ammonia
Ammonia Concentration 30–100% wt 25–30% wt

The reactor’s continuous flow design minimizes side reactions by maintaining precise temperature and pressure control, with glycerin enhancing reactant miscibility. Post-reaction, vacuum flashing removes excess ammonia, and sodium carbonate neutralizes residual HCl before vacuum distillation isolates the amine.

Thiol Coupling Reaction

The trifluoroethylamine is subsequently reacted with 2-mercaptoethylamine or its protected derivatives. EvitaChem’s protocol employs dimethylformamide (DMF) or ethanol as solvents, with triethylamine facilitating deprotonation of the thiol:

$$
\text{CF}3\text{CH}2\text{NH}2 + \text{HSCH}2\text{CH}2\text{NH}2 \xrightarrow[\text{Et}3\text{N}]{\text{DMF/EtOH}} \text{CF}3\text{CH}2\text{SCH}2\text{CH}2\text{NH}2 + \text{H}_2\text{O}
$$

Reaction Conditions:

  • Solvent: DMF (polar aprotic) or ethanol (protic)
  • Base: Triethylamine (2–3 eq)
  • Temperature: 25°C (room temperature) or reflux (78°C for ethanol)
  • Time: 12–24 hours

Purification involves recrystallization from ethyl acetate or column chromatography (silica gel, eluent: hexane/ethyl acetate 4:1), yielding >90% purity.

Direct Reductive Amination of Thiol Precursors

An alternative one-pot method reduces imine intermediates formed from 2,2,2-trifluoroethyl thioacetate and ethylenediamine. Sodium cyanoborohydride (NaBH3CN) in methanol at 0°C selectively reduces the imine to the amine, avoiding over-reduction:

$$
\text{CF}3\text{CH}2\text{SAc} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \rightarrow \text{CF}3\text{CH}2\text{SCH}2\text{CH}2\text{NH}_2 + \text{AcOH}
$$

Advantages:

  • Eliminates separate amine synthesis step
  • Compatible with acid-sensitive substrates

Limitations:

  • Requires strict anhydrous conditions
  • Lower yield (75–80%) compared to two-step approach

Optimization of Reaction Conditions

Solvent and Temperature Effects

DMF enhances reaction rates in thiol coupling due to its high polarity and ability to stabilize transition states. Ethanol, while less polar, simplifies purification via distillation. Elevated temperatures (reflux) reduce reaction time but risk thiol oxidation, necessitating inert atmospheres.

Catalysts and Reagents

  • Triethylamine: Neutralizes HCl generated during coupling, preventing protonation of the amine nucleophile.
  • Palladium on Carbon (Pd/C): Used in hydrogenolysis of protective groups (e.g., Boc) post-synthesis.

Industrial-Scale Production Considerations

Continuous flow systems, inspired by the pipeline reactor in trifluoroethylamine synthesis, are adaptable for large-scale thiol coupling. Key metrics for scalability:

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch Continuous Flow
Throughput 10–100 g/day 10–100 kg/day
Energy Efficiency Moderate High (heat recovery systems)
Yield Consistency ±5% ±1%

Purification and Isolation Techniques

  • Vacuum Distillation: Effective for separating trifluoroethylamine (bp 48–50°C) from glycerin and ammonia.
  • Chromatography: Silica gel columns resolve thioether byproducts using gradient elution (hexane → ethyl acetate).
  • Recrystallization: Ethyl acetate/hexane mixtures produce crystalline 2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride.

Yield Analysis and Comparative Efficiency

Method Overall Yield Purity Time Efficiency
Two-Step Pipeline 85–90% >95% High
Direct Reductive 75–80% 85–90% Moderate

Chemical Reactions Analysis

Types of Reactions

2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

Scientific Research Applications

2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with target proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Properties/Applications Evidence Source
2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine C₄H₉F₃NS 178.18 (calculated) Aliphatic trifluoroethyl sulfanyl group High polarity, potential enzyme inhibition Inferred
2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine C₆H₁₃NS 131.24 Cyclopropylmethyl sulfanyl group Enhanced ring strain; agrochemical intermediate
2-{[(Thiophen-3-yl)methyl]sulfanyl}ethan-1-amine C₇H₁₁NS₂ 173.30 Thiophene-linked sulfanyl group Conjugated π-system; electronic materials
1-[2-(Trifluoromethylsulfanyl)phenyl]ethan-1-amine C₉H₁₀F₃NS 221.25 Aromatic trifluoromethyl sulfanyl group Bioactive scaffold; drug discovery

Key Observations :

  • Trifluoroethyl vs. Cyclopropylmethyl () : The trifluoroethyl group increases molecular weight and hydrophobicity compared to the cyclopropyl analog. The electron-withdrawing nature of CF₃ may enhance stability against oxidation relative to strained cyclopropane rings.
  • Thiophene vs. Trifluoroethyl () : Thiophene-containing analogs exhibit π-conjugation, enabling applications in conductive polymers, whereas trifluoroethyl derivatives prioritize metabolic stability in pharmaceuticals.
  • Aromatic vs.

Biological Activity

2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride is a synthetic compound characterized by its unique trifluoroethyl and sulfanyl functional groups. Its molecular formula is C₅H₈ClF₃N₂S, with a molecular weight of 195.63 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, although comprehensive research is still limited.

The compound's structure includes a sulfur atom bonded to a trifluoroethyl group, enhancing its lipophilicity and potentially allowing it to cross cell membranes more effectively. The presence of the trifluoroethyl group may also influence its interactions with biological targets, making it a subject of pharmacological studies.

Biological Activity

Preliminary studies suggest that 2-[(2,2,2-trifluoroethyl)sulfanyl]ethan-1-amine may exhibit various biological activities:

  • Antimicrobial Properties : Investigations into its antimicrobial effects indicate potential efficacy against certain pathogens, although specific data remains sparse.
  • Anticancer Potential : Some studies have hinted at anticancer properties, with the compound showing activity in cell lines associated with cancer.

The mechanism of action for this compound is not fully elucidated. However, it is hypothesized that it may interact with specific enzymes or receptors within biological systems, modulating various biochemical pathways. The trifluoroethyl group could enhance interactions with lipid membranes or proteins due to its electronegative nature.

Research Findings

A review of available literature reveals several key findings regarding the biological activity of 2-[(2,2,2-trifluoroethyl)sulfanyl]ethan-1-amine:

  • Cellular Effects : Research indicates that this compound can influence cellular signaling pathways and gene expression. For example, it has been observed to enhance mitochondrial functions under stress conditions in neuronal cells.
  • Dosage Variability : The effects of 2-[(2,2,2-trifluoroethyl)sulfanyl]ethan-1-amine vary significantly with dosage in animal models. Lower doses may promote beneficial effects such as improved metabolic functions, while higher doses could lead to toxicity and cellular damage.
  • Structural Similarities : Compounds structurally related to 2-[(2,2,2-trifluoroethyl)sulfanyl]ethan-1-amine have shown promise in pharmacological applications. For instance, similar trifluoroethyl compounds have been studied for their interactions with dopamine receptors and adenylate cyclase activity .

Data Tables

Property Value
Molecular FormulaC₅H₈ClF₃N₂S
Molecular Weight195.63 g/mol
Potential ActivitiesAntimicrobial, Anticancer
Dosage EffectsBeneficial at low doses; Toxic at high doses
Biological Activity Observation
Cellular SignalingModulation observed
Mitochondrial FunctionEnhanced under stress
Interaction with Biological TargetsLimited data available

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